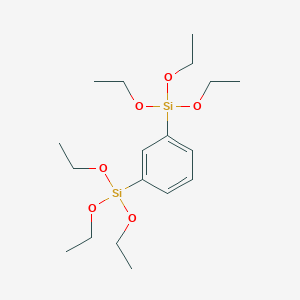

1,3-Bis(triethoxysilyl)benzene

Cat. No. B107363

Key on ui cas rn:

16067-99-5

M. Wt: 402.6 g/mol

InChI Key: MRBRVZDGOJHHFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05229481

Procedure details

Magnesium chips (28.0 g, 1.15 mol) and freshly distilled tetraethoxysilane (450 mL, 2 mol) in tetrahydrofuran (750 mL) were placed under nitrogen in a 2 L 3-neck flask equipped with a magnetic stir bar, a condenser, and an additional funnel. A small crystal of iodine was added in order to activate the magnesium. A solution of 1,3-dibromobenzene (100.0 g, 0.424 mol) in tetrahydrofuran (250 mL) was added slowly. When ca. 25 mL of the dibromide had been added, the addition was stopped and stirring was continued until a mildly exothermic reaction began (usually within 20-30 minutes). The addition of dibromobenzene was continued and held at such a rate as to maintain the solution at reflux. After the addition was complete, the reaction mixture was stirred for two additional hours. The resulting brown solution was filtered from the remaining magnesium metal, and the tetrahydrofuran was removed by evacuation. The brown residue was extracted with dry hexane (500 mL), and combined extracts were concentrated in vacuo. Unreacted tetraethyl orthosilicate was removed in vacuo (103 torr), leaving a tea-brown oil. Two distillations gave the product as a clear, colorless oil (0.1 mm Hg, 126-128° C., 58.0 g., 34%). Anal. Calcd for C18H34O6Si2 : C, 53.7; H, 8.51. Found: C, 54.1; H, 8.59. IR (Neat, Csl, cm-1): 3060 W, 2970 s, 2920 s, 2880 s, 2730 w, 1577 m, 1478 w, 1439 m, 1390 s, 1365 m, 1290 m, 1160 s, 1090 vs, 958 s, B05 s, 770 s, 715 m, 705 m, 670 m, 485 s. 1H NMR (benzene-d6, 22° C., 300 MHz ): δ 1.15 (t, J=7.1 Hz, 18 H, OCH2CH3), 3.91 (q, J=7.1 Hz, 12 H, OCH2CH3), 7.30 (t, J=7.2 Hz, 1 H, C6H4), 7.89 (d, J=7.2 Hz, 2 H, C6H4), 8.37 (s, 1 H, C6H4). 13C{1H}NMR (benzene-d6, 22° C., 75.5 MHz): δ 18.43 (PHC2CH3), 58.89 (OCH2CH3), 127.59, 131.52, 137.06, 141.70 (C6H4)

[Compound]

Name

dibromide

Quantity

25 mL

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[Mg].C(O[Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])C.II.Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20](Br)[CH:19]=1.Br[C:26]1[CH:31]=CC=CC=1Br>O1CCCC1>[CH2:13]([O:12][Si:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([Si:5]([O:12][CH2:31][CH3:26])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[CH:19]=1)[CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Four

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=CC=C1)Br

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

[Compound]

|

Name

|

dibromide

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)Br

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stir bar, a condenser, and an additional funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continued until a mildly exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

usually within 20-30 minutes

|

|

Duration

|

25 (± 5) min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for two additional hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting brown solution was filtered from the remaining magnesium metal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tetrahydrofuran was removed by evacuation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The brown residue was extracted with dry hexane (500 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

were concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed in vacuo (103 torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a tea-brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two distillations gave the product as a clear, colorless oil (0.1 mm Hg, 126-128° C., 58.0 g., 34%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

715 m, 705 m, 670 m, 485 s

|

|

Duration

|

485 s

|

Outcomes

Product

Details

Reaction Time |

770 s |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)O[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |